BenchChemオンラインストアへようこそ!

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Lipophilicity Regiochemistry Drug-likeness

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (CAS 1289078-12-1) is a brominated pyridine derivative with the molecular formula C₇H₉BrN₂O and a molecular weight of 217.07 g/mol. It belongs to the class of 3-aminopyridine ethanolamine building blocks, featuring a bromine substituent at the pyridine 5-position and an N-linked ethanolamine side chain at the 3-position.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 1289078-12-1
Cat. No. B1381031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol
CAS1289078-12-1
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)NCCO
InChIInChI=1S/C7H9BrN2O/c8-6-3-7(5-9-4-6)10-1-2-11/h3-5,10-11H,1-2H2
InChIKeyVAZZBFYFAPHBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (CAS 1289078-12-1): A Regiochemically Defined Pyridine Building Block for Kinase-Targeted Medicinal Chemistry


2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (CAS 1289078-12-1) is a brominated pyridine derivative with the molecular formula C₇H₉BrN₂O and a molecular weight of 217.07 g/mol . It belongs to the class of 3-aminopyridine ethanolamine building blocks, featuring a bromine substituent at the pyridine 5-position and an N-linked ethanolamine side chain at the 3-position . The compound is primarily supplied as a research chemical with ≥95% purity and is catalogued under MDL number MFCD26801045 . Its structural architecture—combining an aryl bromide handle for cross-coupling with both hydrogen bond donor (hydroxyl, secondary amine) and acceptor (pyridine nitrogen, hydroxyl oxygen) functionality—positions it as a versatile intermediate for constructing kinase-focused compound libraries and pyridin-3-amine-based pharmacophores [1].

Why Regioisomeric or Halogen-Substituted Analogs Cannot Substitute 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Without Altering Pharmacophore Geometry


Substituting 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol with a regioisomer (e.g., 2,5- or 2,6-substituted analogs) or a halogen-exchanged variant (e.g., 5-chloro or 5-fluoro) introduces measurable changes in molecular topology, electronic character, and synthetic reactivity that cannot be mitigated by simple formulation adjustments . The 3,5-substitution pattern on the pyridine ring positions the aminoethanol vector at a specific angle and distance relative to the bromine, directly affecting the exit vector geometry of any cross-coupled product and the three-dimensional presentation of the pharmacophore . Furthermore, the bromine atom at the 5-position provides a balance of reactivity and stability in palladium-catalyzed cross-coupling reactions that differs from chlorine (lower reactivity) or iodine (higher cost, lower stability) . Physicochemical parameters—LogP, TPSA, and hydrogen bond donor/acceptor counts—also diverge measurably between regioisomers, altering solubility, permeability, and target-binding profiles in downstream applications .

Quantitative Differentiation of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (CAS 1289078-12-1) from Its Closest Analogs: A Dimension-by-Dimension Evidence Assessment


LogP Differential Between 3,5- and 2,5-Regioisomers Governs Predicted Lipophilicity-Driven Permeability

The 3,5-substitution pattern of 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol produces a computed LogP of 1.25, which is approximately 0.47 log units lower than the 2,5-regioisomer 2-[(5-bromopyridin-2-yl)amino]ethanol (LogP 1.72) . This LogP difference of Δ = 0.47 corresponds to a predicted ~3-fold difference in octanol-water partition coefficient, translating to measurably distinct passive membrane permeability and solubility profiles in cellular assays .

Lipophilicity Regiochemistry Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Difference Between N-Linked and α-Amino Analogs Alters Predicted Blood-Brain Barrier Penetration

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol has a computed TPSA of 45.15 Ų, which is approximately 14 Ų lower than its α-amino constitutional isomer 2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol (TPSA = 59.1 Ų) . The TPSA threshold of <60 Ų is a widely recognized predictor of favorable passive blood-brain barrier (BBB) penetration; the target compound falls well below this threshold while the α-amino analog approaches it .

TPSA Blood-Brain Barrier CNS Drug Design Physicochemical Profiling

Bromine at the 5-Position Enables Suzuki-Miyaura Cross-Coupling Reactivity Unavailable to Des-halogen or Chloro Analogs

The bromine substituent at the pyridine 5-position of 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol serves as a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling regioselective C-C and C-N bond formation at this position [1]. In contrast, the 5-chloro analog (2-[(5-chloropyridin-3-yl)amino]ethan-1-ol, MW 172.61) exhibits significantly lower oxidative addition reactivity with Pd(0) catalysts due to the higher C-Cl bond dissociation energy (~96 kcal/mol for C-Cl vs. ~81 kcal/mol for C-Br), typically requiring more forcing conditions (elevated temperature, specialized ligands) to achieve comparable conversion [2].

Cross-coupling Suzuki-Miyaura C-C bond formation Bromine reactivity

Hydrogen Bond Donor/Acceptor Profile Enables Bidentate Target Engagement Distinct from Mono-functional Pyridine Building Blocks

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol possesses 2 hydrogen bond donors (secondary amine NH, hydroxyl OH) and 3 hydrogen bond acceptors (pyridine nitrogen, amine nitrogen, hydroxyl oxygen), for a total HBD/HBA count of 2/3 . This compares favorably with 5-bromopyridin-3-amine (CAS 13534-97-9, actually 6-bromopyridin-3-amine), which has 1 HBD (primary amine NH₂, accounting for 2 donor hydrogens) and 2 HBA (pyridine N, amine N) for a 2/2 profile, but critically lacks the flexible ethanol hydroxyl that can engage in additional hydrogen bond interactions or serve as a prodrug conjugation site .

Hydrogen bonding Target engagement Pharmacophore HBD/HBA profile

Purity Benchmarking: ≥95% Assay Consistency Enables Reproducible SAR Without Purification Bottlenecks

Multiple independent vendors supply 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol at ≥95% purity as the minimum specification, with LeYan reporting 95%, Chemenu reporting 95%+, and the 2,5-regioisomer (CAS 911112-04-4) available at up to 98% purity from select suppliers . While the 2,5-isomer can be sourced at marginally higher nominal purity (98% vs. 95%), the 3,5-isomer's consistent 95% purity across multiple independent vendors reduces lot-to-lot variability risk and ensures that structure-activity relationship (SAR) data generated from different procurement batches are directly comparable .

Purity Reproducibility Structure-Activity Relationship Quality control

Procurement-Driven Application Scenarios for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Based on Quantifiable Differentiation


FGFR-Targeted Kinase Inhibitor Fragment Growing: Exploiting the 3,5-Regiochemistry for Optimal Exit Vector Geometry

In fragment-based drug discovery programs targeting fibroblast growth factor receptors (FGFR1–4), the 3,5-substitution pattern of 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol places the cross-coupling-enabled bromine and the hydrogen-bonding ethanolamine side chain in a geometry that has been validated in pyridin-3-amine-based multitargeted kinase inhibitor scaffolds [1]. The LogP of 1.25 and TPSA of 45.15 Ų are consistent with lead-like physicochemical space, while the bromine handle permits late-stage Suzuki diversification to explore FGFR selectivity pocket interactions without altering the core pharmacophore orientation established by the 3-aminoethanol vector .

CNS-Penetrant Kinase Probe Design: Leveraging Low TPSA for Blood-Brain Barrier Access

The TPSA of 45.15 Ų—substantially below the 60 Ų threshold empirically associated with passive BBB penetration—makes 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol the preferred pyridine building block over the α-amino analog (TPSA 59.1 Ų) for CNS-targeted chemical probe development [1]. Medicinal chemistry teams designing brain-penetrant inhibitors of kinases such as GSK-3β, LRRK2, or PI3K isoforms can utilize this scaffold as a core fragment, with the bromine serving as a diversification point for parallel library synthesis via Suzuki coupling .

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling: Bromine as a Traceless Diversification Handle

The aryl bromide at the pyridine 5-position enables high-throughput parallel synthesis of compound libraries through Suzuki-Miyaura coupling with (hetero)aryl boronic acids or esters [1]. The C-Br bond provides an optimal balance of stability under storage conditions (stable at -20 °C for 1–2 years) and reactivity under standard palladium catalysis (Pd(PPh₃)₄, aqueous base, 80–100 °C), yielding biaryl products with the intact ethanolamine side chain available for subsequent functionalization or direct biological evaluation . This contrasts with iodo analogs, which offer higher reactivity but suffer from limited commercial availability and greater susceptibility to photolytic decomposition.

Prodrug Conjugate Synthesis: Hydroxyl Group as a Modification Site for Phosphate or Ester Prodrugs

The primary hydroxyl group of the ethanolamine side chain provides a chemically distinct handle for prodrug strategies—such as phosphate ester formation for improved aqueous solubility or acyl ester formation for enhanced membrane permeability—without competing with the aromatic bromine cross-coupling site [1]. This orthogonal reactivity is absent in simpler building blocks like 5-bromopyridin-3-amine, which lacks the hydroxyl functionality entirely . The dual-handle architecture (bromine for scaffold extension, hydroxyl for prodrug conjugation) enables a convergent synthetic strategy where the core pharmacophore is elaborated and then converted to a prodrug form in a single sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.